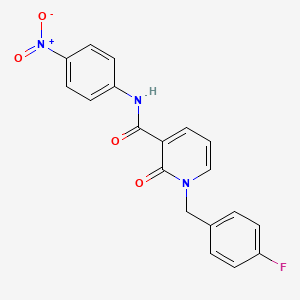
1-(1-((4-ethylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(1-((4-ethylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole” is a complex organic molecule. It contains an azetidine ring, which is a four-membered cyclic amine, and a 1,2,3-triazole ring, which is a five-membered ring containing two carbon atoms and three nitrogen atoms .
Synthesis Analysis
The synthesis of similar azetidine derivatives has been described in the literature. The starting compound, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction . This is followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the azetidine and triazole rings. The azetidine ring can undergo reactions such as ring-opening, while the triazole ring can participate in reactions such as nucleophilic substitution .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
One-pot synthesis methods have been developed for creating novel 1,2,3-triazole derivatives with significant in vitro antibacterial activity and free radical scavenging activity. These compounds, including sulfonamide and triazole hybrids, have shown potent activities compared to standard drugs, demonstrating their potential in drug discovery and development (Sreerama et al., 2020).
Heterocyclic Compound Synthesis
Sulfonyl-1,2,3-triazoles serve as convenient synthons for creating various heterocyclic compounds important in synthetic and medicinal chemistry. These compounds can undergo reactions to introduce nitrogen atoms into heterocycles, offering new avenues for chemical synthesis and pharmaceutical development (Zibinsky & Fokin, 2013).
Denitrogenative Transformations
Electron-deficient 1,2,3-triazoles can be used to generate synthetically useful metallo azavinyl carbene intermediates through denitrogenative transformations. These intermediates facilitate the synthesis of highly functionalized nitrogen-based heterocycles, providing valuable building blocks for chemical synthesis (Anbarasan, Yadagiri, & Rajasekar, 2014).
Antibacterial Activity Studies
New 1,4-disubstituted-sulfonyl-1,2,3-triazoles have been synthesized and evaluated for their antibacterial activity. These studies have revealed compounds with significant growth inhibition activity, highlighting their potential in addressing antibiotic resistance (Thirukovela et al., 2017).
Polysubstituted Pyrroles Synthesis
The reaction of 1-sulfonyl-1,2,3-triazoles with allenes, catalyzed by nickel(0), leads to the formation of polysubstituted pyrroles. This method provides a regiocontrolled approach to synthesizing these compounds, offering potential applications in organic synthesis and pharmaceutical research (Miura et al., 2013).
Direcciones Futuras
The future research directions for this compound could involve further exploration of its synthesis, structural analysis, and potential biological activities. It could also be interesting to investigate its potential applications in areas such as drug discovery, organic synthesis, and material science .
Mecanismo De Acción
Target of Action
Similar compounds with azetidine and triazole moieties have been reported to interact with various biological targets, including enzymes and receptors
Mode of Action
Compounds with similar structures have been reported to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor function, and disruption of cellular processes . The specific interactions of this compound with its targets would need to be determined through further experimental studies.
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways, including signal transduction pathways, metabolic pathways, and cellular processes . The specific pathways affected by this compound would need to be determined through further experimental studies.
Pharmacokinetics
Similar compounds have been reported to have various adme properties, which can influence their bioavailability and therapeutic efficacy . The specific pharmacokinetic properties of this compound would need to be determined through further experimental studies.
Result of Action
Similar compounds have been reported to have various effects, including modulation of cellular processes, alteration of enzymatic activity, and changes in receptor function . The specific effects of this compound would need to be determined through further experimental studies.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds . The specific environmental influences on this compound would need to be determined through further experimental studies.
Propiedades
IUPAC Name |
1-[1-(4-ethylphenyl)sulfonylazetidin-3-yl]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-2-11-3-5-13(6-4-11)20(18,19)16-9-12(10-16)17-8-7-14-15-17/h3-8,12H,2,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAXLQHMAOAACM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-((4-ethylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-(1-(methylsulfonyl)piperidine-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2974857.png)
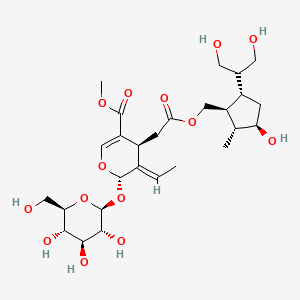
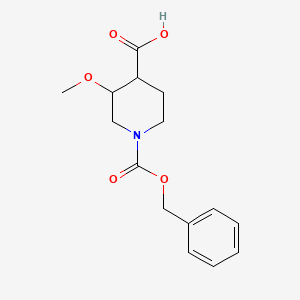
![6-Oxo-2-thiabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B2974863.png)
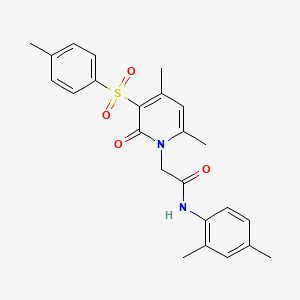
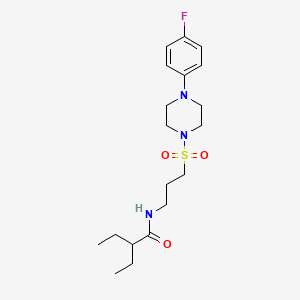

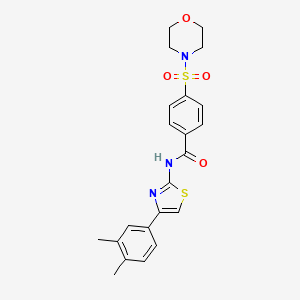


![1-{1-[4-(aminomethyl)phenyl]-1H-pyrrol-2-yl}-2-(diethylamino)-1-ethanol](/img/structure/B2974874.png)
![Benzo[d]thiazol-2-yl(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2974875.png)
